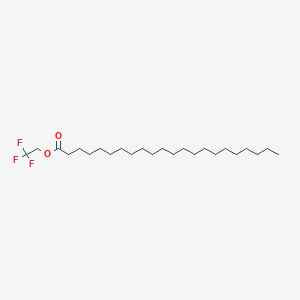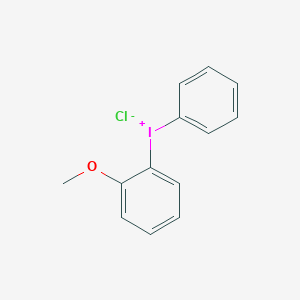
(2-Methoxyphenyl)(phenyl)iodanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)(phenyl)iodanium chloride is a chemical compound with the molecular formula C13H12ClIO It is an organoiodine compound that contains an iodonium ion, which is a positively charged iodine atom bonded to two aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(phenyl)iodanium chloride typically involves the reaction of iodobenzene with (2-methoxyphenyl)boronic acid in the presence of a suitable oxidizing agent and a chloride source. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent and hydrochloric acid as the chloride source. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired iodonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Reduction: It can be reduced to form iodobenzene and (2-methoxyphenyl)benzene.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include iodobenzene, (2-methoxyphenyl)benzene, and various substituted aryl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)(phenyl)iodanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for radiolabeling in positron emission tomography (PET) imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)(phenyl)iodanium chloride involves the activation of the iodonium ion, which can then participate in various electrophilic reactions. The iodonium ion acts as an electrophile, facilitating the transfer of the aryl group to nucleophiles. This process is often mediated by the formation of reactive intermediates, such as iodonium ylides, which enhance the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyliodonium chloride: Similar structure but lacks the methoxy group.
(4-Methoxyphenyl)(phenyl)iodanium chloride: Similar structure with the methoxy group at the para position.
(2-Methoxyphenyl)(4-methylphenyl)iodanium chloride: Similar structure with a methyl group on the phenyl ring.
Uniqueness
(2-Methoxyphenyl)(phenyl)iodanium chloride is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can lead to different electronic and steric effects compared to other iodonium salts, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
185033-27-6 |
|---|---|
Molekularformel |
C13H12ClIO |
Molekulargewicht |
346.59 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-phenyliodanium;chloride |
InChI |
InChI=1S/C13H12IO.ClH/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ONXNHBKFSGUYHL-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1[I+]C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
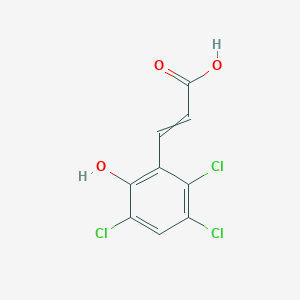
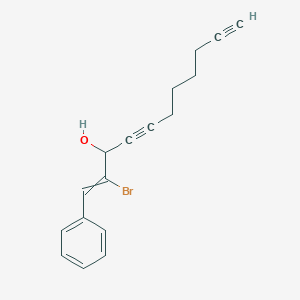
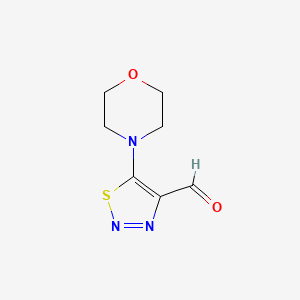
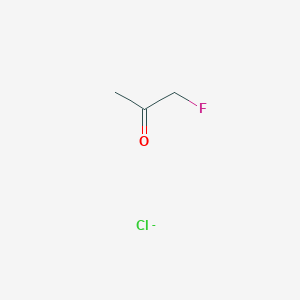
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
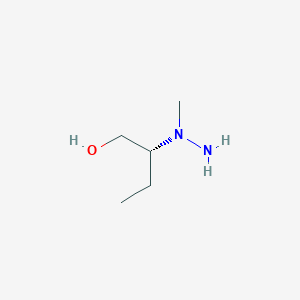
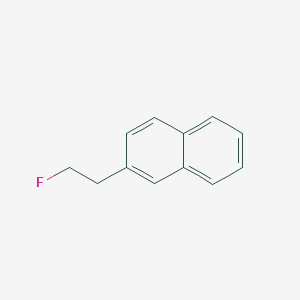
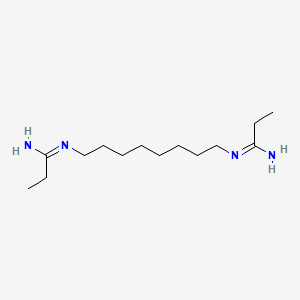
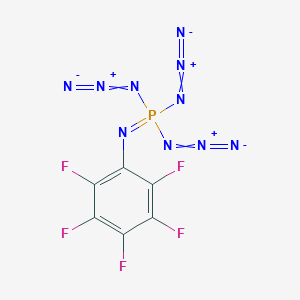
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
